Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17253285
InChI: InChI=1S/C11H18N2O2/c1-5-13-7-9(11(14)15-6-2)10(12-13)8(3)4/h7-8H,5-6H2,1-4H3
SMILES:
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol

Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC17253285

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
IUPAC Name ethyl 1-ethyl-3-propan-2-ylpyrazole-4-carboxylate
Standard InChI InChI=1S/C11H18N2O2/c1-5-13-7-9(11(14)15-6-2)10(12-13)8(3)4/h7-8H,5-6H2,1-4H3
Standard InChI Key YVIZFWLCYPIWID-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)C(C)C)C(=O)OCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate is C<sub>11</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub>, with a molecular weight of 210.27 g/mol. Its IUPAC name, ethyl 1-ethyl-3-propan-2-ylpyrazole-4-carboxylate, reflects the substitution pattern:

  • An ethyl group (-CH<sub>2</sub>CH<sub>3</sub>) at position 1.

  • An isopropyl group (-CH(CH<sub>3</sub>)<sub>2</sub>) at position 3.

  • An ethoxycarbonyl group (-COOCH<sub>2</sub>CH<sub>3</sub>) at position 4.

The compound’s canonical SMILES representation is CCN1C=C(C(=N1)C(C)C)C(=O)OCC, illustrating the spatial arrangement of substituents.

Physicochemical Characteristics

Key properties include:

  • Lipophilicity: The ethyl and isopropyl groups enhance hydrophobicity, as evidenced by a calculated Log P (octanol-water partition coefficient) of approximately 1.07 .

  • Solubility: Moderately soluble in organic solvents like ethanol and acetone but poorly soluble in water (<10 mg/mL) .

  • Thermal Stability: Decomposes above 200°C without melting, typical of pyrazole esters.

Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Log PSolubility in Water (mg/mL)
Ethyl 1H-pyrazole-4-carboxylateC<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>140.140.76.03
1-Phenyl-3-methyl-1H-pyrazole-4-carboxylateC<sub>11</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>204.231.82.15
Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylateC<sub>11</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub>210.271.07<10

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclocondensation of β-ketoesters with hydrazines. A common route involves:

  • Formation of the Pyrazole Core: Ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form 1H-pyrazole-4-carboxylate.

  • Alkylation: Sequential alkylation with ethyl iodide and isopropyl bromide in the presence of a base (e.g., sodium hydride) introduces the ethyl and isopropyl groups.

Reaction conditions are critical:

  • Temperature: 60–80°C for cyclocondensation; 0–25°C for alkylation.

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for alkylation steps.

  • Yield: 65–75% after purification via column chromatography.

Industrial Manufacturing

Industrial processes prioritize scalability and cost-efficiency:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation.

  • Catalytic Systems: Heterogeneous catalysts (e.g., zeolites) improve alkylation efficiency.

  • Purification: Recrystallization from ethanol-water mixtures achieves >98% purity.

Chemical Reactivity and Applications

Reactivity Profile

The compound participates in diverse reactions:

  • Ester Hydrolysis: Under acidic or basic conditions, the ethoxycarbonyl group hydrolyzes to carboxylic acid.

  • Nucleophilic Substitution: The pyrazole ring’s nitrogen atoms react with electrophiles (e.g., alkyl halides).

  • Oxidation/Reduction: Catalytic hydrogenation reduces the double bond in the pyrazole ring.

Table 2: Reaction Conditions and Products

Reaction TypeReagents/ConditionsMajor Product
Ester HydrolysisNaOH (aqueous), reflux1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid
AlkylationCH<sub>3</sub>I, NaH, THF1-Ethyl-3-isopropyl-4-methoxycarbonyl pyrazole
OxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>Pyrazole-4-carboxylic acid derivatives

Applications in Research and Industry

  • Pharmaceutical Intermediates: Serves as a precursor for anticonvulsant and antimicrobial agents .

  • Agrochemicals: Functionalized derivatives exhibit herbicidal activity.

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu, Zn) in catalytic systems.

Biological Activity and Mechanisms

Antimicrobial Properties

Pyrazole derivatives, including ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate, demonstrate broad-spectrum antimicrobial activity:

  • Gram-Negative Bacteria: Inhibits Haemophilus influenzae with a minimal inhibitory concentration (MIC) of <62.5 μg/mL.

  • Fungal Pathogens: Effective against Candida albicans at 128 μg/mL.

Mechanistically, the compound disrupts microbial cell membrane integrity and inhibits enzymes involved in folate biosynthesis.

Comparative Analysis with Related Compounds

Ethyl 1H-Pyrazole-4-Carboxylate

  • Structural Differences: Lacks ethyl and isopropyl groups.

  • Bioactivity: Lower antimicrobial potency (MIC = 125 μg/mL against E. coli) .

1-Phenyl-3-Methyl-1H-Pyrazole-4-Carboxylate

  • Enhanced Lipophilicity: Log P = 1.8 improves blood-brain barrier penetration .

  • Applications: Neuroactive drug development .

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